3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine
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Overview
Description
Pyridazine derivatives, such as "3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine," are of significant interest in the field of medicinal chemistry due to their potential biological activities. These compounds are structurally characterized by the presence of a pyridazine ring, a six-membered aromatic ring containing two nitrogen atoms, which can be modified with various substituents to enhance their pharmacological properties.
Synthesis Analysis
The synthesis of pyridazine derivatives typically involves strategies such as cyclization reactions, nucleophilic substitutions, and modifications of pre-existing pyridazine rings. For instance, Barlin et al. (1993) describe the synthesis of imidazo[1,2-b]pyridazines, which involves the alkylation of intermediate compounds followed by cyclization processes (Barlin, Davies, Ireland, & Zhang, 1993). Although not directly related to "3-(2,5-Dimethoxyphenyl)-6-((3-fluorobenzyl)thio)pyridazine," these methods highlight the types of chemical reactions utilized in the synthesis of complex pyridazine derivatives.
properties
IUPAC Name |
3-(2,5-dimethoxyphenyl)-6-[(3-fluorophenyl)methylsulfanyl]pyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S/c1-23-15-6-8-18(24-2)16(11-15)17-7-9-19(22-21-17)25-12-13-4-3-5-14(20)10-13/h3-11H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLDWDUFKGAQJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NN=C(C=C2)SCC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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